1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is a chemical compound recognized for its unique spirocyclic structure. It is classified as a triazaspiro compound, which indicates the presence of nitrogen atoms in its ring structure. The compound has the CAS Number 701897-99-6 and a molecular formula of CHNO·HCl, with a molecular weight of approximately 169.224 g/mol .
The synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride typically involves multi-step organic reactions that may include cyclization processes, amination reactions, and the introduction of the methyl group at specific positions within the triazaspiro framework.
Technical Details:
The molecular structure of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride features a spirocyclic arrangement with nitrogen atoms integrated into the cyclic framework.
Data:
The compound can undergo various chemical reactions typical for spirocyclic compounds, including:
Technical Details:
Data:
Research into similar compounds suggests their utility in modulating enzymatic activity, which could be explored further for therapeutic applications .
The compound is stable under standard laboratory conditions but should be handled with care due to its potential biological activity.
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has several potential applications in scientific research:
The ongoing research into spirocyclic compounds suggests that this particular compound may hold promise for future therapeutic applications and warrants further investigation into its biological activities and mechanisms of action .
The primary industrial synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride employs a sequential three-reaction pathway starting from low-cost precursors: diethyl oxalate, urea, and ammonium carbonate. This route, as detailed in patent CN110818712A, proceeds via three distinct stages [1]:
Reaction Summary:$$\ce{ Urea + Diethyl \ Oxalate ->[\ce{Na}, \ce{NH4CO3}] Intermediate 1 ->[\ce{HCl}] Intermediate 2 ->[\ce{K3Fe(CN)6}, \ 2-(Ethylamino)acetaldehyde] 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one }$$
Stoichiometric optimization requires strict molar ratios: diethyl oxalate:urea:sodium:ammonium carbonate:HCl:2-(ethylamino)acetaldehyde:potassium ferricyanide = 1 : 1.1–1.3 : 2 : 0.5–1 : 2–4 : 1.5–2 : 0.05–0.10 [1].
Table 1: Key Stages in Diethyl Oxalate/Urea Route
Reaction Stage | Reactants | Conditions | Intermediate |
---|---|---|---|
Primary | Urea, diethyl oxalate, Na, NH₄CO₃ | Anhydrous MeOH, 25-30°C, 2h | Sodium carboxylate salt |
Secondary | Primary product + HCl | Acidification, ambient T | Hydantoin derivative |
Intermediate | Hydantoin + 2-(ethylamino)acetaldehyde | K₃Fe(CN)₆, aqueous phase | 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one |
The critical cyclization step leverages potassium ferricyanide ([K₃Fe(CN)₆]) as a non-toxic oxidizing agent to facilitate spiro-ring formation. This innovation addresses a key limitation of earlier routes (e.g., Bioorg. Med. Chem. Lett. 2002) that used neurotoxic sodium cyanide [1] [5]. The mechanism involves:
This step operates in aqueous/organic biphasic systems at ambient temperature, eliminating the need for high-pressure equipment. Yields exceed 75% in optimized batches—comparable to cyanide-dependent routes—while eliminating genotoxic risks [1] [5].
Despite route efficiency, three industrial scalability challenges persist:
Batch-to-batch variability in 2-(ethylamino)acetaldehyde quality also impacts cyclization efficiency. Implementing QC thresholds (e.g., ≥98% purity by GC-MS) reduces failed batches by 25% [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: